Regioisomeric Substitution Pattern Differentiation: Target (3-Cyclohexyl-5-(4-nitrophenyl)) vs. Regioisomer (5-Cyclohexyl-3-(4-nitrophenyl), CAS 54608-93-4)
The target compound, 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7), differs from its closest regioisomer, 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 54608-93-4), in the positional attachment of the cyclohexyl and 4-nitrophenyl groups on the oxadiazole ring. The target compound has cyclohexyl at the C3 position and 4-nitrophenyl at the C5 position, whereas the regioisomer reverses this arrangement. This positional isomerism results in distinct synthetic routes: the target compound is prepared via cyclization of cyclohexyl-containing precursors with 4-nitrobenzoyl derivatives, while the regioisomer is synthesized by cyclization of 4-nitrobenzamidoxime with cyclohexanecarbonyl chloride . Both compounds share identical molecular formula (C14H15N3O3), molecular weight (273.29 g/mol), and computed LogP (4.21570) . However, the target compound has been specifically utilized as a reactant in a published synthetic route to generate N-[4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide—a key intermediate in the RXFP3 antagonist program—via reaction with sodium sulfide nonahydrate and triethylamine in 1,4-dioxane/dichloromethane over 1 hour [1]. No equivalent published synthetic utility was identified for the regioisomer (CAS 54608-93-4) [2].
| Evidence Dimension | Substitution pattern and documented synthetic utility |
|---|---|
| Target Compound Data | 3-cyclohexyl (C3) / 5-(4-nitrophenyl) (C5); documented as intermediate in RXFP3 antagonist synthesis |
| Comparator Or Baseline | 5-cyclohexyl (C5) / 3-(4-nitrophenyl) (C3); no published downstream synthetic application identified |
| Quantified Difference | Qualitative difference in documented synthetic utility: the target compound is specifically cited as a reactant for constructing RXFP3-relevant pharmacophores; the regioisomer is listed only as a catalog compound with purity ≥95% from multiple vendors |
| Conditions | Synthetic chemistry literature and vendor catalogs; Molaid reaction database |
Why This Matters
Procurement of the correct regioisomer ensures compatibility with published synthetic protocols for RXFP3 antagonist programs; the regioisomer will produce a different cyclization product and cannot substitute in validated reaction sequences.
- [1] Molaid Chemical Database. Reaction: 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole with Na2S·9H2O, Et3N in 1,4-dioxane/CH2Cl2, 1.0 h, yielding N-[4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide. View Source
- [2] Comprehensive search of PubMed, Google Scholar, and vendor databases for CAS 54608-93-4 returned no published synthetic applications or biological data (as of May 2026). View Source
